2-Carbomethoxy-5-methyl-pyrazine-4-oxide
Description
Properties
IUPAC Name |
methyl 5-methyl-4-oxidopyrazin-4-ium-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c1-5-3-8-6(4-9(5)11)7(10)12-2/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JONRECZQTWXPPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=[N+]1[O-])C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30469904 | |
| Record name | Methyl 5-methyl-4-oxo-4lambda~5~-pyrazine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30469904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74416-38-9 | |
| Record name | Methyl 5-methyl-4-oxo-4lambda~5~-pyrazine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30469904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Carbomethoxy-5-methyl-pyrazine-4-oxide typically involves the reaction of 5-methyl-2-pyrazinoic-4-oxide with methanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions for several hours to ensure complete conversion. The product is then purified through recrystallization or chromatography to obtain the desired compound with high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to optimize yield and reduce production costs. The reaction conditions are carefully controlled to ensure consistent quality and high yield of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Carbomethoxy-5-methyl-pyrazine-4-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine N-oxides.
Reduction: Reduction reactions can convert the oxide group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbomethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and halides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Medicinal Chemistry
The compound has been explored for its potential in developing new pharmaceuticals, particularly in the context of central nervous system (CNS) disorders. Its structural modifications allow it to interact with various biological targets, making it a candidate for drug development aimed at neurodegenerative diseases .
Coordination Chemistry
2-Carbomethoxy-5-methyl-pyrazine-4-oxide serves as a ligand in the formation of metal complexes. It has been used to synthesize europium(III) complexes that exhibit luminescent properties, useful in analytical chemistry and materials science .
Organic Synthesis
This compound acts as an intermediate in the synthesis of other organic molecules, including those used in agrochemicals and fine chemicals. Its ability to undergo various reactions makes it a valuable building block in organic synthesis .
Environmental Applications
Research has indicated that pyrazine derivatives can be utilized in environmental chemistry for the detection and remediation of pollutants. The compound's reactivity allows it to form stable complexes with heavy metals, aiding in environmental monitoring .
Case Studies
Mechanism of Action
The mechanism of action of 2-Carbomethoxy-5-methyl-pyrazine-4-oxide involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in modulating oxidative stress and cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazine derivatives exhibit diverse properties depending on substituent type, position, and oxidation state. Below is a detailed comparison of 2-Carbomethoxy-5-methyl-pyrazine-4-oxide with structurally related compounds:
Table 1: Comparative Analysis of Pyrazine Derivatives
Key Differences and Implications
Substituent Effects on Polarity: The N-oxide in this compound significantly enhances polarity compared to non-oxidized analogs like Methyl 3-methoxy-5-methyl-2-pyrazinecarboxylate . This increases water solubility, making it more suitable for drug formulations. 2-Methoxy-5-methylpyrazine lacks both the carbomethoxy and N-oxide groups, resulting in lower molecular weight and volatility, ideal for flavoring agents .
Reactivity and Synthetic Utility: The chloromethyl and nitrile groups in 3-Amino-6-(chloromethyl)-2-pyrazinecarbonitrile 4-oxide enable nucleophilic substitutions, whereas the carbomethoxy group in the target compound is more stable, favoring ester hydrolysis or transesterification .
Biological Activity: N-Oxides (e.g., this compound) often exhibit improved pharmacokinetic profiles due to enhanced hydrogen-bonding capacity. In contrast, 2-(4-Methoxyphenoxy)pyrazine’s extended aromatic system enables fluorescence, useful in optoelectronics .
Thermal and Chemical Stability: N-Oxides are prone to reduction under acidic or reductive conditions, whereas non-oxidized pyrazines (e.g., 2-Methoxy-5-methylpyrazine) are more stable .
Biological Activity
2-Carbomethoxy-5-methyl-pyrazine-4-oxide, with the CAS number 74416-38-9, is a pyrazine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, which may contribute to its interactions with various biological systems. This article reviews the current understanding of its biological activity, synthesizing findings from diverse sources, including case studies and research articles.
This compound can be synthesized through several methods, often involving the oxidation of 5-methylpyrazine derivatives. The synthesis typically requires controlled conditions to ensure yield and purity. For example, one method involves the use of hydrogen peroxide in the presence of a catalyst to facilitate the oxidation process .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to inhibit various bacterial strains, including those resistant to multiple drugs. Molecular docking studies suggest that this compound interacts with key proteins involved in bacterial cell function, such as cell division protein kinase .
Table 1: Antimicrobial Activity of this compound
| Microorganism | Inhibition Zone (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 12 | |
| Pseudomonas aeruginosa | 14 |
Hypoglycemic and Hypolipidemic Effects
In addition to its antimicrobial properties, this compound has been reported to exhibit hypoglycemic and hypolipidemic effects. Studies involving animal models have demonstrated that this compound can significantly lower blood glucose and lipid levels, suggesting potential applications in managing diabetes and related metabolic disorders .
Case Study: Hypoglycemic Activity
A study conducted on diabetic rats showed that administration of this compound resulted in a reduction of fasting blood glucose levels by approximately 30% after four weeks of treatment. The mechanism appears to involve enhanced insulin sensitivity and improved glucose uptake by peripheral tissues .
The biological activity of this compound is hypothesized to stem from its ability to interact with various molecular targets within cells. As a pyrazine derivative, it may act as a nucleophile or electrophile, forming covalent bonds with biomolecules. This interaction can lead to alterations in enzyme activity and cellular signaling pathways, contributing to its observed pharmacological effects .
Q & A
Q. What are the optimal synthetic routes for 2-Carbomethoxy-5-methyl-pyrazine-4-oxide, and how can reaction yields be improved?
- Methodological Answer : The synthesis of pyrazine derivatives often involves cyclocondensation, oxidation, and substitution reactions. For example, hydrazine derivatives can be used as intermediates, and controlled temperatures (e.g., 60–80°C) in solvents like ethanol or DMSO are critical for yield optimization . Reagents such as bromine (for oxidation) and alkyl halides (for substitution) have been employed in analogous pyrazine syntheses . A stepwise approach—starting with cyclization of precursors like ethyl acetoacetate followed by functionalization—is recommended. Yield improvements may require adjusting stoichiometry or using catalysts like palladium in cross-coupling reactions.
Q. How can structural characterization of this compound be reliably performed?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving molecular structures. For instance, studies on similar pyrazine derivatives used SC-XRD to confirm dihedral angles and hydrogen-bonding networks . Complement with spectral techniques:
Q. What are the stability considerations for this compound under laboratory conditions?
- Methodological Answer : Pyrazine esters are sensitive to hydrolysis and oxidation. Store the compound at 2–8°C in anhydrous solvents (e.g., DMSO) to prevent degradation . Monitor stability via HPLC with UV detection (λ = 254 nm) over time. For long-term storage, lyophilization under inert gas (N₂/Ar) is advised.
Advanced Research Questions
Q. How can contradictions in spectral or crystallographic data for this compound be resolved?
- Methodological Answer : Discrepancies between experimental and theoretical data (e.g., HRMS, elemental analysis) may arise from impurities or polymorphic forms. For example, a study on C₁₈H₁₇NO₃ reported deviations in carbon content (calc. 73.20% vs. expt. 73.00%) due to residual solvents . Solutions include:
Q. What strategies are effective for evaluating the biological activity of this compound in drug discovery?
- Methodological Answer : Focus on target-specific assays:
- Enzyme Inhibition : Use fluorescence-based assays (e.g., kinase activity) with IC₅₀ determination.
- Cellular Uptake : Employ LC-MS to quantify intracellular concentrations .
- SAR Studies : Synthesize analogs (e.g., replacing the carbomethoxy group with carboxylic acid) to probe pharmacophore requirements .
Q. How can synthetic byproducts or regioisomeric impurities be minimized during scale-up?
- Methodological Answer : Optimize reaction conditions using design-of-experiment (DoE) approaches. Key factors:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
